molecular formula C6H5BrN2O2 B12507212 5-Bromo-3-methoxypyrazine-2-carbaldehyde

5-Bromo-3-methoxypyrazine-2-carbaldehyde

Cat. No.: B12507212
M. Wt: 217.02 g/mol
InChI Key: ZIMREOLNVRMGST-UHFFFAOYSA-N
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Description

5-Bromo-3-methoxypyrazine-2-carbaldehyde is an organic compound with the molecular formula C6H5BrN2O2 It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methoxypyrazine-2-carbaldehyde typically involves the bromination of 3-methoxypyrazine-2-carbaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the pyrazine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methoxypyrazine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-3-methoxypyrazine-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3-methoxypyrazine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The bromine atom can participate in halogen bonding interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-methoxypyrazine-2-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the pyrazine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

IUPAC Name

5-bromo-3-methoxypyrazine-2-carbaldehyde

InChI

InChI=1S/C6H5BrN2O2/c1-11-6-4(3-10)8-2-5(7)9-6/h2-3H,1H3

InChI Key

ZIMREOLNVRMGST-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CN=C1C=O)Br

Origin of Product

United States

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